molecular formula C10H10N2O4 B2634592 (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one CAS No. 866134-02-3

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one

Cat. No.: B2634592
CAS No.: 866134-02-3
M. Wt: 222.20 g/mol
InChI Key: NMXBEUNMEDYPJX-UHFFFAOYSA-N
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Description

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-nitrobenzaldehyde with an appropriate amine and a hydroxyl-containing compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through filtration, distillation, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-amino-4-hydroxy-1-(4-nitrophenyl)but-2-en-1-one
  • (2Z)-3-amino-4-hydroxy-1-(2-nitrophenyl)but-2-en-1-one
  • (2Z)-3-amino-4-hydroxy-1-(3-methylphenyl)but-2-en-1-one

Uniqueness

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

CAS No.

866134-02-3

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one

InChI

InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2

InChI Key

NMXBEUNMEDYPJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N

solubility

not available

Origin of Product

United States

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